molecular formula C28H24N4O3S B3002368 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1115286-34-4

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B3002368
CAS RN: 1115286-34-4
M. Wt: 496.59
InChI Key: XQTUHHHBCFVKRB-UHFFFAOYSA-N
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Description

The compound "2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide" is a complex molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures and their biological properties.

Synthesis Analysis

The synthesis of related acetamide derivatives is detailed in the papers. For instance, the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides with anticonvulsant activities is described, highlighting the importance of stereochemistry and the presence of hydrogen bonds in the crystal structure . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as Peripheral Benzodiazepine Receptor ligands is reported, with a focus on the variability of substituents at the 3-position and the development of a 3D-QSAR model to evaluate the effects of these substitutions .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation with specific interplanar angles between amide groups, which are essential for the formation of hydrogen bonds and packing interactions . These structural features are likely to influence the binding and activity of the compounds at their biological targets.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving the compound , they do discuss the binding studies of acetamide derivatives to biological receptors . The binding affinity and the ability to modulate biological processes, such as steroid biosynthesis in glioma cells, are indicative of the chemical interactions that these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are inferred from their structural characteristics. The presence of hydrogen bonds, both standard N-H...O and non-standard C-H...O, suggests solubility and interaction patterns that are important for their biological activities . The anticonvulsant and anxiolytic activities of these compounds, as well as their cytotoxic effects on various cancer cell lines, are a direct result of their chemical properties .

properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-35-24-15-9-8-14-21(24)29-25(33)18-36-28-31-23-16-22(20-12-6-3-7-13-20)30-26(23)27(34)32(28)17-19-10-4-2-5-11-19/h2-16,30H,17-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTUHHHBCFVKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

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